molecular formula C6H12O B14654999 2-Methoxy-2-methylbut-3-ene CAS No. 40426-44-6

2-Methoxy-2-methylbut-3-ene

Cat. No.: B14654999
CAS No.: 40426-44-6
M. Wt: 100.16 g/mol
InChI Key: KZFIDRJBGCIAOG-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylbut-3-ene is a branched unsaturated ether characterized by a methoxy group (-OCH₃) and a methyl substituent on a butene backbone. It has been identified as a volatile organic compound contributing to the aroma profile of fruit wines, particularly those derived from melon by-products, where it was detected at a concentration of 19.62 ± 5.80 µg/L . Its retention index (2085) in gas chromatography-mass spectrometry (GC-MS) highlights its moderate volatility, making it relevant in flavor and fragrance research.

Properties

IUPAC Name

3-methoxy-3-methylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5-6(2,3)7-4/h5H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFIDRJBGCIAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339805
Record name 1-Butene, 3-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40426-44-6
Record name 1-Butene, 3-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2-methylbut-3-ene can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the butene backbone .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that involve the use of specialized catalysts and controlled reaction conditions. These processes are designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylbut-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-Methoxy-2-methylbut-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylbut-3-ene involves its ability to participate in various chemical reactions due to the presence of the methoxy and methyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The methoxy group, in particular, can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group-Based Comparison

Ether Derivatives

1-Ethoxy-3-methyl-2-butene Structure: Ethoxy group (-OCH₂CH₃) replaces the methoxy group. CAS: 22094-00-4 . Ethoxy derivatives are often used in synthetic organic chemistry as intermediates for larger molecules .

Alkenes with Methyl Substituents

2-Methyl-2-butene

  • Structure : Lacks the methoxy group; a simple branched alkene.
  • CAS : 513-35-9 .
  • Key Differences : As a pure hydrocarbon, it exhibits higher volatility (lower boiling point) and lower polarity than 2-Methoxy-2-methylbut-3-ene. It is widely used in industrial synthesis, such as polymer production .
Ketone-Containing Analogues

4-Methoxy-3-buten-2-one

  • Structure : Features a ketone (-C=O) adjacent to the methoxy group.
  • CAS : 3142-72-1 .
  • Key Differences : The carbonyl group enhances reactivity in nucleophilic additions and condensations. This compound is utilized in heterocyclic synthesis and pharmaceutical research .

1-(2-Hydroxy-5-methoxyphenyl)-3-methylbut-2-en-1-one Structure: Aromatic ring with hydroxyl and methoxy groups, conjugated to a methyl-substituted enone. Key Differences: The aromatic system and enone functionality enable UV absorption and participation in cycloaddition reactions. Such compounds are studied for their biological activity and photophysical properties .

Physicochemical and Functional Properties

The table below summarizes key attributes of this compound and its analogues:

Compound Name Functional Groups CAS Number Molecular Weight (g/mol) Key Properties/Applications Source/References
This compound Ether, alkene Not provided ~102 (estimated) Volatile aroma compound in fruit wines Melon wine GC-MS
1-Ethoxy-3-methyl-2-butene Ether, alkene 22094-00-4 ~116 Synthetic intermediate Chemical database
2-Methyl-2-butene Alkene 513-35-9 70.13 Industrial monomer, high volatility Product catalog
4-Methoxy-3-buten-2-one Ether, ketone 3142-72-1 100.12 Reactant in heterocyclic synthesis Research supplier
1-(2-Hydroxy-5-methoxyphenyl)-3-methylbut-2-en-1-one Phenol, enone, ether Not provided ~218 (estimated) UV-active, potential bioactivity Crystallography study

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